molecular formula C16H17F3N4O3S B10962253 1-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

1-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10962253
M. Wt: 402.4 g/mol
InChI Key: GEBLSGPNGXVEHV-UHFFFAOYSA-N
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Description

1-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring, a trifluoromethyl group, and a pyrrolidinylsulfonylphenyl moiety

Preparation Methods

The synthesis of 1-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group and the pyrrolidinylsulfonylphenyl moiety. The reaction conditions may include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

1-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrazole ring. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. .

Scientific Research Applications

1-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17F3N4O3S

Molecular Weight

402.4 g/mol

IUPAC Name

2-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C16H17F3N4O3S/c1-22-13(10-14(21-22)16(17,18)19)15(24)20-11-4-6-12(7-5-11)27(25,26)23-8-2-3-9-23/h4-7,10H,2-3,8-9H2,1H3,(H,20,24)

InChI Key

GEBLSGPNGXVEHV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3

Origin of Product

United States

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